![molecular formula C5H3BrFNO B3040268 5-Bromo-4-fluoropyridin-3-ol CAS No. 1805515-34-7](/img/structure/B3040268.png)
5-Bromo-4-fluoropyridin-3-ol
Overview
Description
5-Bromo-4-fluoropyridin-3-ol is a research chemical . It has the molecular formula C5H3BrFNO and a molecular weight of 191.99 g/mol .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 5-Bromo-4-fluoropyridin-3-ol, is a topic of interest in recent literature . Fluoropyridines are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent in the aromatic ring . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-fluoropyridin-3-ol can be represented by the SMILES notation: C1=C(C(=C(C=N1)Br)F)O .Physical And Chemical Properties Analysis
5-Bromo-4-fluoropyridin-3-ol is a solid at room temperature . Further physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Scientific Research Applications
- Radiotherapy Agents : Synthesis of F-18 substituted pyridines from this compound is of interest for positron emission tomography (PET) imaging, aiding in cancer diagnosis and treatment planning .
- Fluorine in Agricultural Products : Incorporating fluorine into lead structures enhances the physical, biological, and environmental properties of agrochemicals. Fluorinated compounds are used as active ingredients in herbicides and insecticides .
Medicinal Chemistry and Drug Development
Agrochemicals and Pesticides
Chemical Imaging and Spectroscopy
Safety and Hazards
5-Bromo-4-fluoropyridin-3-ol is associated with several hazard statements: H302+H312+H332;H319;H335, indicating potential harm if swallowed, in contact with skin, or if inhaled, and may cause eye irritation . Precautionary measures include wearing suitable gloves, eye protection, and avoiding breathing dust, vapor, mist, or gas .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 5-bromo-4-fluoropyridin-3-ol belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This property might influence the interaction of 5-Bromo-4-fluoropyridin-3-ol with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may influence a variety of biochemical pathways .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . These properties could potentially impact the bioavailability of the compound.
Result of Action
As a fluoropyridine, it is known to possess interesting and unusual physical, chemical, and biological properties , which might result in various molecular and cellular effects.
Action Environment
The properties of fluoropyridines suggest that they may be influenced by various environmental factors .
The compound’s unique properties, including its reduced reactivity and high gastrointestinal absorption, hint at its potential for various applications in the synthesis of biologically active compounds .
properties
IUPAC Name |
5-bromo-4-fluoropyridin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-8-2-4(9)5(3)7/h1-2,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXZWEPFWJGETC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoropyridin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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